molecular formula C12H8F2O2 B6373358 2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol CAS No. 1261997-71-0

2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6373358
CAS No.: 1261997-71-0
M. Wt: 222.19 g/mol
InChI Key: OZELVEUVVMWAIA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-hydroxyacetophenone with 4-fluorophenol under specific conditions. The reaction typically requires a catalyst, such as a base, and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor continuously, and the product is collected at the outlet. This method reduces the reaction time and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and the desired product.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives with reduced fluorine content.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability, making it a potent candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-hydroxyphenyl-1,2,3-thiadiazole: Similar structure with a thiadiazole ring.

    2-Fluoro-4-hydroxy-1,2,3-selenadiazole: Contains a selenadiazole ring instead of a thiadiazole.

    2-Fluoro-4-(hydroxymethyl)phenol: Similar structure with a hydroxymethyl group.

Uniqueness

2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol is unique due to the presence of two fluorine atoms and two hydroxyl groups, which confer distinct chemical properties

Properties

IUPAC Name

2-fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-8-2-3-9(12(16)6-8)7-1-4-11(15)10(14)5-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZELVEUVVMWAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684190
Record name 3',4-Difluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-71-0
Record name 3',4-Difluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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